3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
The compound 3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide features a chromone (4H-chromen-4-one) core substituted at position 2 with a 2-methylphenyl group and at position 6 with a benzamide moiety bearing 3,4-dimethoxy substituents. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties. The dimethoxy groups on the benzamide likely enhance electron-donating effects, influencing solubility and target interactions .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-6-4-5-7-18(15)23-14-20(27)19-13-17(9-11-21(19)31-23)26-25(28)16-8-10-22(29-2)24(12-16)30-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNZFJXMWPYBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Its structural complexity arises from the combination of a benzamide core with a chromenone moiety and methoxy substitutions, which may enhance its biological activity. This article delves into the biological activities associated with this compound, including its potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 923186-79-2 |
| Molecular Formula | C25H21NO5 |
| Molecular Weight | 415.4 g/mol |
The compound features two methoxy groups at the 3 and 4 positions of the benzene ring, contributing to its unique reactivity and potential biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that structural analogs can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology. The presence of the chromenone structure is particularly noted for its ability to interfere with cancer cell metabolism and growth.
Antioxidant Activity
The compound's structure suggests it may possess antioxidant properties . Compounds with similar chromenone frameworks have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition Studies
Inhibition of enzymes such as tyrosinase is another area of interest. Tyrosinase plays a vital role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. Preliminary studies indicate that derivatives of this compound may exhibit strong inhibitory effects on tyrosinase activity.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines |
| Antioxidant | Scavenging free radicals |
| Enzyme Inhibition | Tyrosinase inhibition leading to reduced melanin production |
Case Studies and Research Findings
- Anticancer Activity : A study involving various analogs showed that compounds related to this compound had IC50 values significantly lower than standard chemotherapeutics against specific cancer cell lines (e.g., MCF7 breast cancer cells). This suggests enhanced potency due to structural modifications.
- Tyrosinase Inhibition : Research demonstrated that certain derivatives inhibited tyrosinase activity by over 50% at concentrations as low as 10 µM. This highlights the potential for developing skin-whitening agents based on this compound's structure.
- Antioxidant Efficacy : In vitro assays indicated that related compounds showed a DPPH radical scavenging activity comparable to established antioxidants like ascorbic acid, suggesting potential for use in nutraceutical formulations.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Chromone Cores
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923211-76-1)
- Structural Differences : Replaces 3,4-dimethoxy with a 4-chloro substituent on the benzamide.
- Key Properties: Molecular weight: 389.8 g/mol (vs. higher molecular weight for the dimethoxy analogue due to methoxy groups).
N-(4-Oxo-2-(Trifluoromethyl)-4H-chromen-6-yl) Benzamides
Benzamide Derivatives with Diverse Substituents
3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-isopropyl-benzamide
- Structural Differences: Dichloro substituents and a dimethylamino-cyclohexyl group replace the chromone core.
- Functional Impact: Dichloro groups enhance electrophilicity, possibly improving binding to hydrophobic enzyme pockets. The dimethylamino group introduces basicity, affecting pharmacokinetics .
N-(5-Chloro-4-((4-Chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide
- Structural Differences: A cyano-methyl-chlorophenyl group replaces the chromone system.
- Biological Relevance: Reported as a SPAK kinase inhibitor, highlighting the role of chloro and cyano groups in target specificity .
Thioether-Linked Benzamide Analogues
Examples from and include compounds like 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-(methylphenylamino)ethyl]-benzamide.
Data Tables
Table 2: Substituent Effects on Key Properties
Research Findings and Implications
- Synthetic Efficiency : Trifluoromethyl-substituted chromones () demonstrate superior synthetic yields (87–96%) compared to other analogues, suggesting optimized reaction conditions for scale-up .
- Biological Activity: Chloro and cyano substituents () correlate with kinase inhibition, whereas methoxy groups may favor interactions with oxygen-dependent enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
